molecular formula C13H12Cl3NO3 B5561790 2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate

2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate

Cat. No. B5561790
M. Wt: 336.6 g/mol
InChI Key: NJZRBQUTRYTRFO-UHFFFAOYSA-N
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Description

The study and synthesis of complex organic compounds like "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" involve intricate chemical reactions and detailed molecular structure analyses. These compounds often exhibit unique physical and chemical properties due to their specific functional groups and molecular arrangements.

Synthesis Analysis

Synthesis of complex molecules often involves multi-step reactions, including Knoevenagel condensation, which is a critical reaction for synthesizing α,β-unsaturated carbonyl compounds from aldehydes and ketones. An example related to the synthesis process involves ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, synthesized through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016). This method could be adapted for synthesizing compounds with similar structures to "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate".

Molecular Structure Analysis

The molecular structure is crucial for understanding the compound's chemical behavior. X-ray diffraction studies provide insights into the crystalline structure and conformation of synthesized compounds. The monoclinic crystal system and Z conformation about the C=C bond observed in ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate could offer parallels to the structural characteristics of our compound of interest (Kumar et al., 2016).

Chemical Reactions and Properties

Chemical properties are influenced by the functional groups present in the molecule. The reactivity towards nucleophiles, electrophiles, and radicals can be inferred from studies on similar compounds. For example, the reaction of substituted 4-oxobutanoic acids with binucleophiles highlights the impact of substituents on reaction outcomes, forming different fused tricyclic systems (Grinev et al., 2017).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, and solubility, are determined by the molecular structure. For instance, the crystal and molecular structure analysis of related compounds provides essential data for predicting these physical characteristics (Nayak et al., 2014).

Chemical Properties Analysis

The chemical behavior, including stability, reactivity, and interactions with other molecules, is crucial for applications in various fields. Chemoselectivity in reactions involving similar compounds to ethyl 4,4,4-trifluoro-3-oxobutanoate demonstrates the nuanced control achievable over product formation, a principle that can be applied to understand the reactivity of "2,3,3-trichloro-2-propen-1-yl 4-anilino-4-oxobutanoate" (Berbasov et al., 2003).

Scientific Research Applications

Heterocyclic Compound Synthesis

Diverse Trifluoromethyl Heterocycles from a Single Precursor

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a versatile intermediate for synthesizing a wide array of trifluoromethyl heterocycles. These compounds are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, highlighting the method's efficiency and versatility in producing trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines (Honey et al., 2012).

Novel Scaffolds for Urease Inhibition

Novel Indole-Based Hybrid Oxadiazole Scaffolds

The study focused on synthesizing novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, showing potent in vitro inhibitory potential against the urease enzyme. This research underscores the potential of these compounds in developing new therapeutic agents (Nazir et al., 2018).

Photocatalytic Water Treatment

Photocatalytic Removal of 2,4,6-Trichlorophenol

The photocatalytic oxidation of 2,4,6-trichlorophenol over ZnO was explored as a method for abating this toxic water pollutant. The study optimized operating parameters for maximum degradation efficiency, offering insights into the photocatalytic water treatment's potential for environmental remediation (Gaya et al., 2010).

Novel Heterocyclic Compounds

Facile Construction of Novel Heterocyclic Compounds

A method was developed for preparing novel heterocyclic compounds through a three-component, one-pot synthesis. This research highlights the potential of 3-oxobutanoates in facilitating the reaction and generating heterocyclic compounds without a catalyst, which could be significant for pharmaceutical and material science applications (Rajkumar et al., 2015).

properties

IUPAC Name

2,3,3-trichloroprop-2-enyl 4-anilino-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl3NO3/c14-10(13(15)16)8-20-12(19)7-6-11(18)17-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRBQUTRYTRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCC(=O)OCC(=C(Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,3-Trichloroprop-2-enyl 4-anilino-4-oxobutanoate

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